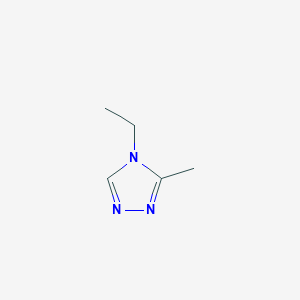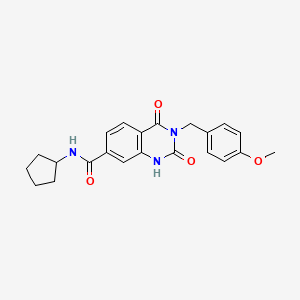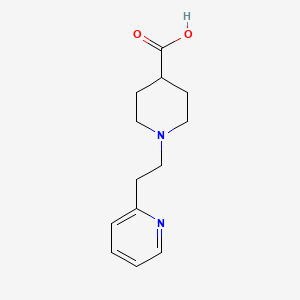![molecular formula C18H21F2NO6 B2839637 N-(2,5-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide CAS No. 1095762-80-3](/img/structure/B2839637.png)
N-(2,5-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains a difluorophenyl group, which is a phenyl ring with two fluorine atoms attached. It also has a carboxamide group, which is a common functional group in biochemistry and drug design .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The difluorophenyl group would contribute to the aromaticity of the molecule, while the carboxamide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and functional groups all play a role. For example, the presence of the difluorophenyl group might increase the compound’s lipophilicity, affecting its solubility in different solvents .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactions
Polyamide Synthesis : The study by Laporte, Fradet, and Maréchal (1985) explores the synthesis of polyamides, focusing on the reaction of α, ω-dicarboxy polyamides in the melt to create carboxylic polyamides. This research emphasizes the importance of solubilization reactions and the use of NMR spectroscopy for studying the resulting compounds (Laporte et al., 1985).
Carbonylation of Amines and Hydroamidation of Olefins : Tsuji et al. (1986) discuss the use of dodecacarbonyltriruthenium as a catalyst for the carbonylation of amines and hydroamidation of olefins, demonstrating a method for synthesizing N-benzylformamide and N-benzylnonanamide. This study highlights the catalytic potential of ruthenium complexes in organic synthesis (Tsuji et al., 1986).
Spectroscopic Studies and Compound Properties
- Fluorescence Sensing : Kim and Ahn (2008) have developed oligothiophene-based o-(carboxamido)trifluoroacetophenones for fluorescence "turn-on" sensing of carboxylate anions. This research underscores the utility of specific chemical structures in enhancing fluorescence upon binding with anions, suggesting potential applications in analytical chemistry (Kim & Ahn, 2008).
Novel Applications and Material Science
- Polyimide Membranes for Ethanol Dehydration : Xu and Wang (2015) investigated the use of novel carboxyl-containing polyimides for ethanol dehydration via pervaporation. The synthesis and characterization of these polyimides provide insights into their potential applications in separation processes, demonstrating the role of chemical structure in enhancing membrane performance (Xu & Wang, 2015).
Crystallography and Structural Analysis
- Photodimerization Studies : Yan et al. (2006) documented the preparation and structural analysis of a cage photodimer, showcasing how photodimerization can be utilized for creating complex molecular structures with potential applications in material science and organic synthesis (Yan et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2NO6/c1-17(2)24-11-12(25-17)14-16(27-18(3,4)26-14)23-13(11)15(22)21-10-7-8(19)5-6-9(10)20/h5-7,11-14,16H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVISOBFNKMFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=C(C=CC(=C4)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2839555.png)

![4,4,5,5-Tetramethyl-2-[(Z)-thiolan-3-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B2839559.png)






![7-hydroxy-1,3-dimethyl-9-naphthalen-2-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2839569.png)


